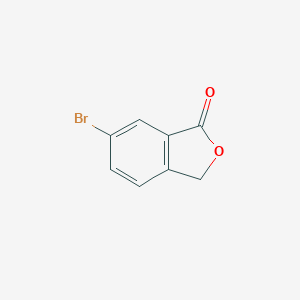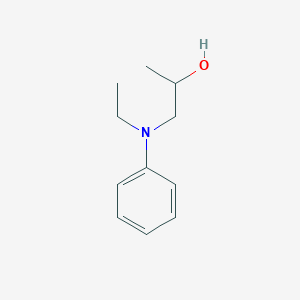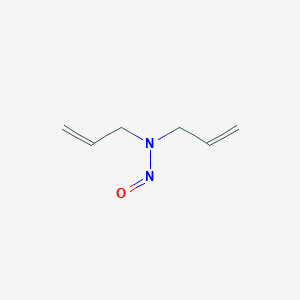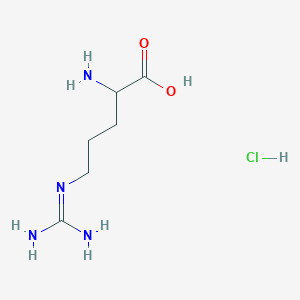
盐酸精氨酸
描述
Arginine Hydrochloride is a salt of arginine, which is a semi-essential amino acid . This dibasic amino acid acts as a precursor for creatinine and is a natural constituent of most dietary proteins . It is physiologically active in the L-form .
Synthesis Analysis
Arginine Hydrochloride is used for synthesis . It is also used as a pharmaceutical reference standard for the determination of the analyte in pharmaceutical formulations, dietary supplements, and capsules by chromatography .Molecular Structure Analysis
The molecular structure of Arginine Hydrochloride is C6H15ClN4O2 . It can be viewed using Java or Javascript .Chemical Reactions Analysis
Arginine Hydrochloride is highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . The effects of Arginine Hydrochloride on opalescence of IgG solutions result from its unique structure, which comprises an amino acid main chain, a guanidinium group, and a counter ion .Physical And Chemical Properties Analysis
Arginine Hydrochloride has a molecular weight of 210.67 g/mol . It appears as white crystalline powder and is odorless . It is soluble in water . The melting point ranges from 218–220 °C .科学研究应用
Cardiovascular Health
L-Arginine hydrochloride: is known for its role in the synthesis of nitric oxide (NO) , a molecule that induces vasodilation and helps in relaxing blood vessels . This property is particularly beneficial in treating cardiovascular diseases such as hypertension, atherosclerosis, and coronary heart disease. The compound has been shown to improve vascular function and reduce blood pressure levels in individuals with cardiovascular disorders .
Metabolic Regulation
Research suggests that L-Arginine supplementation may aid in the prevention and treatment of metabolic disturbances, including obesity, type 2 diabetes, and dyslipidemia . It influences carbohydrate and lipid metabolism by regulating NO production, which in turn affects glucose uptake, fatty acid oxidation, and lipolysis .
Athletic Performance
Athletes may benefit from L-Arginine hydrochloride supplementation due to its potential to enhance physical performance and recovery. It’s believed to improve oxygen and nutrient delivery to muscles, thereby increasing endurance and reducing muscle fatigue. Additionally, it can support the synthesis of creatine, a compound that provides energy for muscle contractions .
Immune Function
L-Arginine: plays a crucial role in the immune system. It’s involved in the production of T-cells, which are essential for the immune response. Supplementation with L-Arginine hydrochloride can potentially boost immune function and help the body fight off infections .
Wound Healing
Due to its role in protein synthesis and cell proliferation, L-Arginine hydrochloride is also researched for its applications in wound healing. It may accelerate the repair process of damaged tissues and is being studied for its effects on post-surgical recovery .
Neuroprotection
There’s growing interest in L-Arginine’s neuroprotective effects, particularly in conditions associated with hypoxia. It may help in preserving neuronal function and preventing cognitive decline by modulating NO synthesis and mitochondrial function in brain cells .
Detoxification
As an important intermediate in the urea cycle, L-Arginine hydrochloride is involved in the detoxification of nitrogenous wastes. Its application in clinical settings may assist in managing conditions related to the accumulation of toxic substances in the body .
Cell Culture and Drug Development
In scientific research, L-Arginine hydrochloride is commonly used in cell culture media due to its role in protein synthesis and cell viability. It’s also utilized in drug development processes for its pharmacological properties .
未来方向
Arginine Hydrochloride has been used in research and 20 approved protein injectables . It is recommended to add Arginine along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of Arginine Hydrochloride . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
属性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26982-20-7 | |
| Record name | Poly(L-arginine) hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20883650 | |
| Record name | L-(+)-Arginine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arginine Hydrochloride | |
CAS RN |
15595-35-4, 1119-34-2 | |
| Record name | Arginine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arginine, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine Hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(+)-Arginine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arginine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



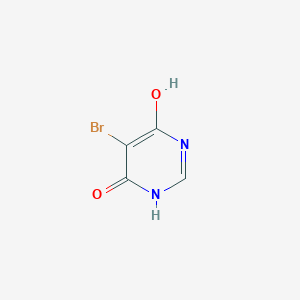
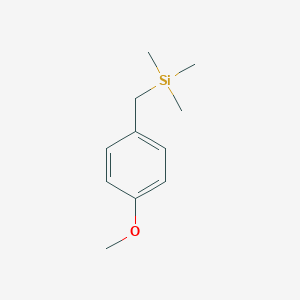
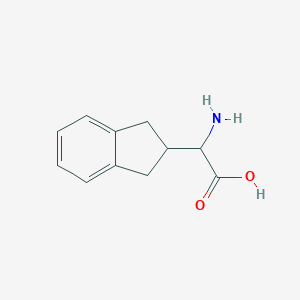
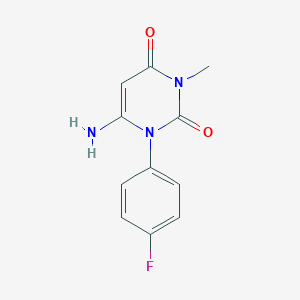
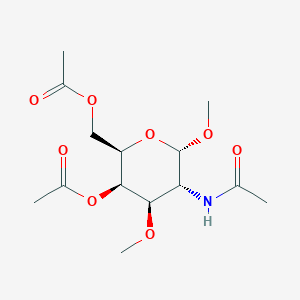
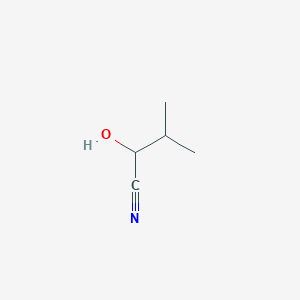
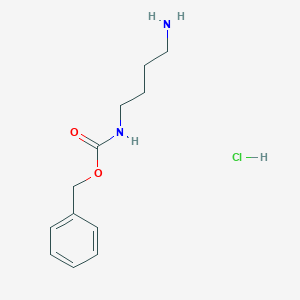
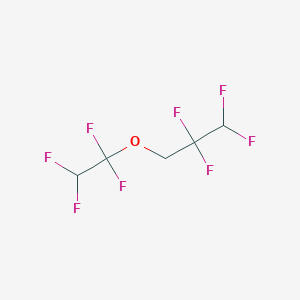
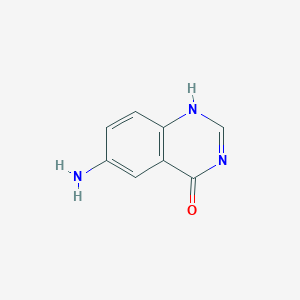
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
